molecular formula C10H9BrClNO B13179687 4-(2-Bromo-5-chlorophenyl)pyrrolidin-2-one

4-(2-Bromo-5-chlorophenyl)pyrrolidin-2-one

Cat. No.: B13179687
M. Wt: 274.54 g/mol
InChI Key: YFWNQZULPPSPOU-UHFFFAOYSA-N
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Description

4-(2-Bromo-5-chlorophenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, making it a halogenated derivative. Pyrrolidinones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

The synthesis of 4-(2-Bromo-5-chlorophenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-5-chlorobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

4-(2-Bromo-5-chlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups on the pyrrolidinone ring .

Scientific Research Applications

4-(2-Bromo-5-chlorophenyl)pyrrolidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Bromo-5-chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used. For example, in cancer research, it may inhibit the activity of enzymes involved in cell proliferation .

Comparison with Similar Compounds

4-(2-Bromo-5-chlorophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual halogenation, which can enhance its biological activity and selectivity for certain targets compared to its mono-halogenated counterparts .

Properties

Molecular Formula

C10H9BrClNO

Molecular Weight

274.54 g/mol

IUPAC Name

4-(2-bromo-5-chlorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9BrClNO/c11-9-2-1-7(12)4-8(9)6-3-10(14)13-5-6/h1-2,4,6H,3,5H2,(H,13,14)

InChI Key

YFWNQZULPPSPOU-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=C(C=CC(=C2)Cl)Br

Origin of Product

United States

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